4-Methyl-2-oxo-1,2lambda~5~,3-triazine
Description
Overview of Triazine Heterocycles: Isomers and General Chemical Characteristics
Triazines are a class of six-membered heterocyclic aromatic compounds with the molecular formula C₃H₃N₃. wikipedia.org Three constitutional isomers exist, distinguished by the relative positions of their three nitrogen atoms within the ring. wikipedia.org These isomers are:
1,2,3-Triazine (B1214393) (also known as v-Triazine or vic-triazine) researchgate.net
1,2,4-Triazine (B1199460) (also known as as-Triazine or asym-triazine)
1,3,5-Triazine (B166579) (also known as s-Triazine or sym-triazine) wikipedia.org
The 1,3,5-isomer is the most common and well-studied of the three. wikipedia.org Triazines are generally characterized as being weakly basic. Compared to benzene (B151609), their resonance energy is significantly lower, which renders them more susceptible to nucleophilic substitution reactions rather than electrophilic substitutions. Many triazine derivatives have found applications in medicinal and agricultural chemistry. nih.gov
| Isomer | Systematic Name | Common Name | Key Structural Feature |
| 1,2,3-Triazine | 1,2,3-Triazine | v-Triazine | Three adjacent nitrogen atoms |
| 1,2,4-Triazine | 1,2,4-Triazine | as-Triazine | Two adjacent and one isolated nitrogen atom |
| 1,3,5-Triazine | 1,3,5-Triazine | s-Triazine | Nitrogen atoms in alternating positions |
Unique Structural Features of 1,2,3-Triazines
The 1,2,3-triazine isomer is the least stable and, consequently, the least explored of the triazine family. researchgate.net Its structure, featuring three contiguous nitrogen atoms, creates a unique electronic environment within the heterocyclic ring. The parent 1,2,3-triazine was first successfully synthesized via the nickel peroxide oxidation of N-aminopyrazole. rsc.org
Spectroscopic and computational studies have provided detailed insights into its geometry. Microwave spectroscopy, in conjunction with coupled-cluster calculations, has determined its rotational constants and confirmed a planar structure. st-andrews.ac.uk X-ray crystallographic analysis of the parent compound has been challenging due to its instability under irradiation. rsc.org The arrangement of the three adjacent nitrogen atoms influences the bond lengths and angles within the ring, leading to a distribution of electron density that is distinct from its 1,2,4- and 1,3,5-isomers. This unique structure governs its reactivity, which includes transformations like Zincke-like nucleophilic substitution reactions. wikipedia.org
Conceptual Framework of Hypervalency in Organic Chemistry and Triazine Systems
Hypervalency describes a phenomenon where a main-group element in a molecule appears to have more than eight electrons in its valence shell. wikipedia.org This concept extends beyond the classical Lewis octet rule. Such molecules are often referred to as "electron-rich" species. nih.gov The term was first formally defined in 1969 for central atoms in groups 15-18. wikipedia.org
A widely accepted model to explain the bonding in many hypervalent compounds is the three-center four-electron (3c-4e) bond, which involves the overlap of a p-orbital on the central atom with orbitals from two ligands, resulting in bonding, non-bonding, and anti-bonding molecular orbitals. rsc.org This model avoids the controversial involvement of d-orbitals and maintains the octet rule for the central atom by placing the "extra" electrons on the ligands. wikipedia.orgrsc.org
The N-X-L notation is commonly used to classify hypervalent species:
N : Number of valence electrons formally associated with the central atom (X).
X : The central hypervalent atom.
L : The number of ligands bonded to the central atom.
For example, phosphorus pentachloride (PCl₅) is classified as a 10-P-5 species.
While hypervalent compounds of heavier main group elements like phosphorus, sulfur, and iodine are common, those of second-row elements, particularly nitrogen, are a significant synthetic challenge. nih.gov Thermally stable hypervalent nitrogen compounds with more than four ligands have not been reported, though transient species and tetracoordinate radical species have been characterized. nih.gov The concept of a hypervalent 1,2,3-triazine, such as 4-Methyl-2-oxo-1,2λ⁵,3-triazine, would involve a nitrogen atom (N-2) participating in bonding that exceeds the typical trivalent state, likely adopting a geometry such as a trigonal bipyramidal arrangement to accommodate the expanded coordination. nih.govrsc.org
| N-X-L Class | Central Atom (X) | Valence Electrons (N) | Ligands (L) | Example Compound |
| 10-P-5 | Phosphorus | 10 | 5 | Phosphorus pentachloride (PCl₅) |
| 12-S-6 | Sulfur | 12 | 6 | Sulfur hexafluoride (SF₆) |
| 10-I-3 | Iodine | 10 | 3 | Chlorine trifluoride (ClF₃) |
| 11-N-5 | Nitrogen | 11 | 5 | A synthesized cationic radical species nih.gov |
Significance of 4-Methyl-2-oxo-1,2λ⁵,3-triazine within the Context of Hypervalent Nitrogen Heterocycles
The compound 4-Methyl-2-oxo-1,2λ⁵,3-triazine represents a theoretically significant model for exploring hypervalency in a nitrogen-rich heterocyclic system. While the synthesis and isolation of such a molecule would be a formidable challenge due to the inherent difficulty in creating stable hypervalent nitrogen centers, its conceptual structure is invaluable for computational and theoretical chemistry. nih.govpurdue.edu
The significance of this specific molecule lies in the interplay of several key features:
Hypervalent Nitrogen Center : The λ⁵ designation at the N-2 position places it in the rare class of hypervalent nitrogen compounds. Studying this center would provide crucial data on the limits of bonding at nitrogen and the viability of the 3c-4e bonding model in such a constrained cyclic environment.
1,2,3-Triazine Core : The unstable nature of the 1,2,3-triazine ring makes the stabilization of a hypervalent center particularly intriguing. The electronic properties of the three adjacent nitrogen atoms would heavily influence the formation and stability of the hypervalent bond.
Substituent Effects : The presence of a methyl group at C-4 and an oxo group at C-2 would critically modify the electronic landscape of the ring. The electron-donating methyl group and the electron-withdrawing/conjugating oxo group would have competing effects on the electron density at the N-2 center, potentially influencing the stability of the hypervalent state.
Theoretical investigations and computational modeling of 4-Methyl-2-oxo-1,2λ⁵,3-triazine can predict its geometric structure, stability, and spectroscopic properties, offering a roadmap for potential synthetic strategies. purdue.edu The pursuit of such novel molecular architectures, even if only in silico initially, drives the development of new synthetic methodologies and deepens the fundamental understanding of chemical bonding.
Structure
2D Structure
3D Structure
Properties
CAS No. |
77202-15-4 |
|---|---|
Molecular Formula |
C4H5N3O |
Molecular Weight |
111.10 g/mol |
IUPAC Name |
4-methyl-2-oxidotriazin-2-ium |
InChI |
InChI=1S/C4H5N3O/c1-4-2-3-5-7(8)6-4/h2-3H,1H3 |
InChI Key |
FGCKUFWDFKTJTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=N[N+](=NC=C1)[O-] |
Origin of Product |
United States |
Synthetic Strategies for 4 Methyl 2 Oxo 1,2λ⁵,3 Triazine and Its Analogues
Classical Approaches to 1,2,3-Triazine (B1214393) Core Synthesis
The foundational synthesis of the 1,2,3-triazine core has been approached through several classical methods. One established route involves the thermal rearrangement of 2-azidocyclopropenes. wikipedia.org Another traditional method is the Bamberger triazine synthesis, which provides a pathway to this heterocyclic system. wikipedia.org
More contemporary classical approaches have also been developed. For instance, readily accessible (Z)-4-aryl-2,4-diazido-2-alkenoates can be efficiently converted to 6-aryl-1,2,3-triazine-4-carboxylate esters under mildly basic conditions, notably without the need for transition metals or strong acids. organic-chemistry.org Additionally, a concerted SNAr reaction of 5-bromo-1,2,3-triazines offers a pathway to 5-aryloxy-1,2,3-triazines. organic-chemistry.org The diazotization of 3-amino-1H-pyrazole-4-carboxamides or 3-amino-1H-pyrazole-4-carbonitriles, followed by cyclization of the intermediate diazo compounds under acidic conditions, leads to the formation of pyrazolo[3,4-d] docksci.comrsc.orgrsc.orgtriazin-4-ones. beilstein-journals.org
A further example of classical synthesis involves the preparation of pyrazolo[3,4-d] docksci.comrsc.orgrsc.orgtriazines through a five-step sequence that includes amidation and a key cyclative cleavage reaction. beilstein-journals.org This method allows for the introduction of various side chains, enabling the synthesis of a range of derivatives. beilstein-journals.org
| Starting Material | Reagents/Conditions | Product | Reference |
| 2-Azidocyclopropenes | Thermal rearrangement | 1,2,3-Triazines | wikipedia.org |
| (Z)-4-aryl-2,4-diazido-2-alkenoates | Mildly basic conditions | 6-aryl-1,2,3-triazine-4-carboxylate esters | organic-chemistry.org |
| 5-Bromo-1,2,3-triazines | Concerted SNAr reaction | 5-Aryloxy-1,2,3-triazines | organic-chemistry.org |
| 3-Amino-1H-pyrazole-4-carboxamides/carbonitriles | Diazotization, acidic cyclization | Pyrazolo[3,4-d] docksci.comrsc.orgrsc.orgtriazin-4-ones | beilstein-journals.org |
Specialized Methodologies for 2-Oxido-1,2λ⁵,3-triazine Formation
The formation of the 2-oxido-1,2λ⁵,3-triazine structure, which contains a hypervalent nitrogen-oxygen moiety, requires specialized synthetic techniques. A key strategy involves the synthesis of 1,2,3-triazine 1-oxides as precursors. These N-oxides can then be deoxygenated to yield the corresponding 1,2,3-triazines. organic-chemistry.orgorganic-chemistry.org
Ring-closing reactions and annulation pathways are fundamental to the construction of the triazine core. While some methods are specific to other isomers, they provide insight into general strategies. For example, [4+2] domino annulation reactions have been developed for the synthesis of 1,2,4-triazine (B1199460) derivatives from readily available materials like ketones, aldehydes, and alkynes. rsc.org Another approach involves a three-component, one-pot reaction of thiazole (B1198619) Schiff bases, ammonium (B1175870) acetate, and aromatic aldehydes under solvent-free microwave irradiation to annulate an s-triazine ring onto a thiazole core. rsc.org
More specifically for 1,2,3-triazine systems, the cyclative cleavage of pyrazolyltriazenes has been employed to synthesize pyrazolo[3,4-d] docksci.comrsc.orgrsc.orgtriazines. beilstein-journals.org This process involves the cleavage of a triazene (B1217601) unit with subsequent cyclization to form the final triazine ring. beilstein-journals.org
The direct incorporation of the hypervalent nitrogen-oxygen moiety is a critical step in the synthesis of 2-oxido-1,2λ⁵,3-triazines. A significant method for achieving this is the formal [5+1] cycloaddition of tert-butyl nitrite (B80452) to the vinylogous position of vinyl diazo compounds. organic-chemistry.org This reaction forms 1,2,3-triazine 1-oxides under mild conditions with high functional group tolerance and regioselectivity. organic-chemistry.org The resulting N-oxides are stable heterocyclic compounds that can be isolated. researchgate.net The biosynthesis of oxygen and nitrogen-containing heterocycles often involves the nucleophilic addition of a hydroxyl group to electrophiles, a principle that is conceptually mirrored in these targeted synthetic approaches. nih.gov
Hypervalent iodine reagents are versatile tools in organic synthesis, acting as oxidants and electrophiles. docksci.comnih.gov Their application in the synthesis of heterocyclic compounds is well-documented. semanticscholar.org While direct use in the synthesis of 4-Methyl-2-oxo-1,2λ⁵,3-triazine is not explicitly detailed in the provided context, their general reactivity patterns, which include ligand exchange, reductive elimination, and ligand coupling, suggest their potential utility. docksci.com For instance, hypervalent iodine compounds can facilitate oxidative cyclizations to form various heterocycles. nih.govsemanticscholar.org These reagents are known for their environmental friendliness and are often used in halogenations, oxidations, and aminations, which are key transformations in heterocyclic chemistry. nih.gov The development of catalytic systems and chiral hypervalent iodine compounds has further expanded their synthetic applications. docksci.comchem-station.com
| Reagent Type | Application in Heterocycle Synthesis | Potential Relevance to Triazines | Reference |
| Hypervalent Iodine(III) Reagents | Oxidative formation of C-C, C-O, C-N bonds | Can facilitate oxidative cyclization to form the triazine ring or introduce functionalities. | nih.gov |
| Iodonium Salts | Arylating reagents | Potential for introducing aryl groups onto the triazine core. | nih.gov |
| Iodonium Ylides and Imides | Carbene and nitrene precursors | Could be used in cycloaddition reactions to build the heterocyclic ring. | nih.gov |
Regioselective and Stereoselective Synthesis of 4-Methyl-2-oxo-1,2λ⁵,3-triazine Derivatives
Achieving regioselectivity in the synthesis of substituted triazines is crucial for obtaining the desired isomer. For instance, in the synthesis of imidazo[4,5-e] docksci.comrsc.orgthiazino[3,2-b] organic-chemistry.orgdocksci.comrsc.orgtriazines, regioselectivity is achieved through the reaction of imidazotriazinethiones with ethyl phenylpropiolate, which proceeds via a Michael-type addition followed by intramolecular cyclization. researchgate.net Similarly, the regioselective synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines and their rearrangement to imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazines is dependent on the reaction conditions. beilstein-journals.org
In the context of 1,2,3-triazine 1-oxides, nucleophilic addition, which is a key reaction type, can occur at either the C-4 or C-6 position. researchgate.net The regioselectivity of this addition is a critical factor in the synthesis of specifically substituted derivatives. researchgate.net For the synthesis of 4-methyl derivatives, controlling the position of methylation is essential. Liquid-phase methylation of a 6-methyl-3-methylthio-1,2,4-triazine-5-one with methanol (B129727) over an H-Y Zeolite catalyst has been shown to be regioselective. tandfonline.com While this example is for a 1,2,4-triazine, it highlights a strategy that could potentially be adapted for the regioselective synthesis of 4-methyl-1,2,3-triazine (B8781894) derivatives.
Modern and Sustainable Synthetic Approaches for 1,2λ⁵,3-Triazines
Modern synthetic chemistry is increasingly focused on the development of sustainable and environmentally friendly methods. For triazine synthesis, this includes the use of microwave-assisted and ultrasound-assisted protocols. mdpi.com These methods can reduce reaction times and energy consumption. nih.gov For example, a green protocol for the synthesis of 1,3,5-triazine (B166579) derivatives employs these techniques, with sonochemistry allowing for synthesis in aqueous media with minimal use of organic solvents. mdpi.comnih.gov
Flow chemistry represents another modern approach that offers advantages in terms of safety, efficiency, and scalability. rsc.org A metal-free, continuous-flow process has been developed for the synthesis of a 1,2,4-triazole (B32235) derivative, demonstrating the potential of this technology for the synthesis of nitrogen-containing heterocycles. rsc.org Such atom-economical and highly selective methods, which avoid chromatographic purification, are in line with the principles of green chemistry. rsc.org The adaptation of these sustainable methodologies to the synthesis of 1,2λ⁵,3-triazines could provide more efficient and environmentally benign routes to this class of compounds.
Chemical Reactivity and Mechanistic Pathways of 4 Methyl 2 Oxo 1,2λ⁵,3 Triazine
Nucleophilic Reactivity and Site Selectivity at the 1,2λ⁵,3-Triazine Core
The 1,2,3-triazine (B1214393) ring is inherently electron-poor, and this characteristic is enhanced in its N-oxide derivatives, making them susceptible to nucleophilic attack. The site of this attack—whether at the C4 or C6 position—is a critical aspect of their reactivity and is highly dependent on the nature of the incoming nucleophile. nih.govnih.gov While computational studies on the parent 1,2,3-triazine suggest that the C4 position is more electron-deficient and thus the preferential site for nucleophilic addition, experimental results with 1,2,3-triazine 1-oxides reveal a more complex and nuanced reality. nih.gov
Studies on unsymmetrically substituted 1,2,3-triazine 1-oxides have provided significant insight into this selectivity. nih.gov In reactions that proceed via an IEDDA-type mechanism, carbon and nitrogen nucleophiles, such as β-ketocarbonyl compounds and amidines, have been shown to add selectively to the C6 position of both 1,2,3-triazines and their 1-oxides. nih.gov However, the presence of the N-oxide accelerates product formation. nih.gov
Conversely, other classes of nucleophiles exhibit a distinct preference for the C4 position in 1,2,3-triazine 1-oxides. Hard nucleophiles like alkoxides show high selectivity for the C4 position. nih.govnih.gov Similarly, soft nucleophiles such as thiophenoxide, cysteine, and glutathione, which attack the C6 position on a standard 1,2,3-triazine, reverse their regioselectivity and add to the C4 position of the corresponding 1-oxide. nih.govnih.gov Hydride nucleophiles, however, consistently add to the C6 position in both ring systems. nih.govnih.gov These additions typically occur under mild conditions and demonstrate high functional group tolerance. nih.gov
| Nucleophile Type | Example Nucleophiles | Preferred Site of Attack | Reference |
|---|---|---|---|
| C-Nucleophiles (in IEDDA) | β-Ketocarbonyl Compounds | C6 | nih.gov |
| N-Nucleophiles (in IEDDA) | Benzamidine | C6 | nih.gov |
| O-Nucleophiles | Alkoxides | C4 | nih.govnih.gov |
| S-Nucleophiles | Thiophenoxide, Cysteine | C4 | nih.govnih.gov |
| H-Nucleophiles | NaBH₄ | C6 | nih.govnih.gov |
Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition Reactions of 1,2,3-Triazines and their Oxides
The IEDDA reaction is a cornerstone of triazine chemistry, providing a powerful method for the synthesis of a wide array of other N-heterocycles. acs.org In this reaction, the electron-deficient triazine acts as a diene, reacting with an electron-rich dienophile. nih.gov The mechanism is often considered a stepwise process involving nucleophilic addition to the triazine core, followed by the elimination of dinitrogen (N₂) and subsequent cyclization to form a new heterocyclic ring. nih.govnih.gov
1,2,3-Triazine 1-oxides have been identified as exceptionally effective substrates for IEDDA reactions. organic-chemistry.org Their enhanced reactivity allows for base-catalyzed reactions with dienophiles like amidines and β-ketocarbonyl compounds to proceed rapidly at room temperature, producing high yields of pyrimidines and pyridines, respectively. organic-chemistry.org This heightened reactivity expands the versatility of the 1,2,3-triazine core in synthetic chemistry. organic-chemistry.org
The kinetics of IEDDA reactions are governed by frontier molecular orbital theory, where a smaller energy gap between the diene's Lowest Unoccupied Molecular Orbital (LUMO) and the dienophile's Highest Occupied Molecular Orbital (HOMO) leads to faster reaction rates. nih.gov Consequently, the reactivity of the 1,2,3-triazine system is significantly enhanced by the presence of electron-withdrawing substituents, which lower the energy of the LUMO. acs.orgnih.gov For instance, methyl 1,2,3-triazine-5-carboxylate is an extraordinarily reactive compound, reacting with amidines at rates nearly 10,000 times faster than the unsubstituted 1,2,3-triazine. nih.gov
The presence of the N-oxide group in 4-methyl-2-oxo-1,2λ⁵,3-triazine serves as a powerful electron-withdrawing feature, contributing to faster product formation compared to the non-oxidized parent triazine. nih.gov The reaction speed can also be predictably modulated by the choice of dienophile, with more electron-rich partners such as ketene (B1206846) acetals reacting faster than enol ethers. nih.govacs.org Furthermore, strained dienophiles are known to accelerate IEDDA reactions due to the release of ring strain in the transition state. nih.govnih.gov
Substituents on the triazine ring can exert significant steric and electronic effects on reactivity. A comprehensive study on substituted methyl 1,2,3-triazine-5-carboxylates reacting with amidines provided direct quantitative evidence of these effects. nih.gov
| Substitution Pattern on Methyl 1,2,3-triazine-5-carboxylate | Reaction Conditions | Reaction Time | Reference |
|---|---|---|---|
| Unsubstituted | 0.1 M in CH₃CN, 298 K | < 5 minutes | nih.gov |
| 4-Methyl | (Not specified, but little effect on rate) | Similar to unsubstituted | nih.gov |
| 4,6-Dimethyl | 0.25 M, 298 K | < 24 hours | nih.gov |
The IEDDA reaction of 1,2,3-triazines and their oxides is a highly effective and modular strategy for synthesizing a diverse range of functionalized heterocyclic systems. acs.orgnih.gov The structure of the resulting heterocycle is determined by the dienophile used in the cycloaddition.
The reaction with amidines is particularly noteworthy, as it provides a robust and rapid route to substituted pyrimidines, often in excellent yields. nih.govnih.govnih.gov Similarly, reactions with β-ketocarbonyl compounds lead to polysubstituted pyridines. organic-chemistry.org The versatility of 1,2,3-triazine 1-oxides has been demonstrated by their reactions with various nucleophiles to form different heterocyclic products. organic-chemistry.org
| Dienophile/Nucleophile | Resulting Heterocycle | Reference |
|---|---|---|
| Amidines | Pyrimidines | organic-chemistry.org |
| β-Ketocarbonyl Compounds | Polysubstituted Pyridines | organic-chemistry.org |
| Aminopyrazoles | Pyrazolo[1,5-a]pyrimidines | organic-chemistry.org |
| Ynamines | Trisubstituted Pyridines | acs.org |
| Enamines | Trisubstituted Pyridines | nih.gov |
Electrophilic Reactivity and Aromaticity Considerations in 1,2λ⁵,3-Triazine Systems
The 1,2,3-triazine ring system is classified as a π-deficient heterocycle due to the presence of three electronegative nitrogen atoms. This electron deficiency makes the ring generally unreactive towards electrophilic substitution. Instead, its chemistry is dominated by reactions with nucleophiles and its function as an azadiene in cycloadditions. The introduction of the 2-oxo group (N-oxide) further withdraws electron density from the ring, reinforcing its deactivation towards electrophiles.
The aromaticity of 1,2,3-triazines is weaker than that of benzene (B151609) or pyridine (B92270), which contributes to their propensity to undergo Diels-Alder reactions rather than substitution. The hypervalent λ⁵ nitrogen center in the 2-oxo derivative disrupts the continuous π-system, further diminishing any aromatic character and enhancing its diene-like reactivity.
Oxidative Transformations and Reductive Pathways Involving the Hypervalent Center
The hypervalent N-oxide center in 4-methyl-2-oxo-1,2λ⁵,3-triazine is a key functional group that can participate in specific reductive pathways. The most significant of these is deoxygenation, which converts the triazine N-oxide back to the parent triazine. This transformation can be achieved efficiently using trialkyl phosphites, such as triethyl phosphite (B83602) or trimethyl phosphite. organic-chemistry.org This reaction is convenient and provides high yields of the corresponding 1,2,3-triazine, with the phosphite being converted to its respective phosphate. organic-chemistry.org This reductive process offers a valuable synthetic route to 1,2,3-triazines that may be otherwise difficult to access. researchgate.net
Conversely, oxidative transformations of the triazine ring itself are challenging due to its electron-deficient nature. One-electron oxidation of the related 1,3,5-triazine (B166579) isomer requires powerful oxidizing agents, with standard reduction potentials of the resulting radical cations estimated to be around +2.3 V vs. NHE. rsc.orgresearchgate.net This indicates a high energetic barrier to oxidation. While specific oxidative pathways for 1,2,3-triazine 2-oxides are not extensively detailed, it is expected that the ring would be highly resistant to oxidation, with reactions more likely to occur at substituent sites if they are susceptible to oxidation.
Rearrangement and Derivatization Reactions of 1,2λ⁵,3-Triazine Frameworks
The 1,2,3-triazine ring system is characterized as an electron-deficient azadiene, which dictates its reactivity, particularly in cycloaddition reactions. This framework readily participates in inverse electron demand Diels-Alder reactions with electron-rich dienophiles. A significant pathway for the derivatization of this heterocyclic system involves its reaction with amidines, which leads to the formation of highly substituted pyrimidines. nih.gov
Research on analogues, such as methyl 4-methyl-1,2,3-triazine-5-carboxylate, demonstrates that the reaction proceeds through a [4+2] cycloaddition, followed by the extrusion of a molecule of nitrogen gas to yield the final pyrimidine (B1678525) product. The C4 methyl substitution on the 1,2,3-triazine ring has been found to have little effect on the reaction rate compared to the unsubstituted parent compound. nih.gov These reactions are often remarkably rapid, with many proceeding to completion nearly instantaneously at room temperature. nih.gov
A comprehensive study on methyl 1,2,3-triazine-5-carboxylate and its C4-methyl and C4,C6-dimethyl derivatives reacting with a wide range of aryl and alkyl amidines has provided significant insight into this derivatization pathway. The reactions consistently produce pyrimidines in high yields. nih.gov
| 1,2,3-Triazine Reactant | Amidine Reactant | Resulting Pyrimidine Product | Yield (%) |
|---|---|---|---|
| Methyl 1,2,3-triazine-5-carboxylate | Benzamidine | Methyl 2-phenylpyrimidine-5-carboxylate | 98 |
| Methyl 1,2,3-triazine-5-carboxylate | 4-Methoxybenzamidine | Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate | 99 |
| Methyl 1,2,3-triazine-5-carboxylate | Acetamidine | Methyl 2-methylpyrimidine-5-carboxylate | 96 |
| Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate | Benzamidine | Methyl 4,6-dimethyl-2-phenylpyrimidine-5-carboxylate | 99 |
| Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate | 4-Methoxybenzamidine | Methyl 2-(4-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxylate | 98 |
| Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate | Acetamidine | Methyl 2,4,6-trimethylpyrimidine-5-carboxylate | 98 |
In addition to cycloaddition reactions, 1,2,3-triazine frameworks can undergo other types of rearrangements. For instance, during the synthesis of 1,2,3-triazines via the deoxygenation of 1,2,3-triazine 1-oxides, the formation of 1,2,4-triazine (B1199460) derivatives has been observed as a minor product. This transformation is attributed to a Dimroth-type rearrangement, which provides an alternative pathway for derivatization of the initial triazine core. organic-chemistry.org
Catalytic Aspects and Ligand Behavior in Reactions Involving 4-Methyl-2-oxo-1,2λ⁵,3-triazine
Currently, there is a notable lack of specific research in published scientific literature concerning the catalytic activity or the behavior of 4-Methyl-2-oxo-1,2λ⁵,3-triazine as a ligand in coordination chemistry. The catalytic applications of this specific compound have not been documented, nor have its properties as a coordinating agent with metal centers been explored.
However, the general class of nitrogen-containing heterocycles, including triazines, possesses inherent potential to act as ligands due to the presence of lone pairs of electrons on the nitrogen atoms. While direct data on the 1,2,3-triazine isomer is scarce, related structures within the broader triazine family have demonstrated this capability. For example, derivatives of 4-amino-1,2,4-triazine are recognized for their ability to chelate with transition metal ions, leading to the formation of stable metal complexes. researchgate.net This chelating behavior highlights the potential for triazine rings to serve as scaffolds for designing ligands, although this has been documented for the 1,2,4-triazine isomer and not the 1,2,3-triazine framework of the subject compound. Further research would be necessary to determine if 4-Methyl-2-oxo-1,2λ⁵,3-triazine or its derivatives can exhibit similar ligand properties or any catalytic activity.
Advanced Spectroscopic and Structural Characterization of 4 Methyl 2 Oxo 1,2λ⁵,3 Triazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation (¹H NMR, ¹³C NMR)
A thorough search of scientific databases yielded no published ¹H NMR or ¹³C NMR spectroscopic data for 4-Methyl-2-oxo-1,2λ⁵,3-triazine. For novel compounds, NMR spectroscopy is a primary technique used to determine the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Analysis
No FT-IR or Raman spectra for 4-Methyl-2-oxo-1,2λ⁵,3-triazine have been reported in the available scientific literature. These techniques are typically used to identify the functional groups and vibrational modes of the bonds present in a molecule.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Composition Confirmation
There is no available mass spectrometry or high-resolution mass spectrometry data for 4-Methyl-2-oxo-1,2λ⁵,3-triazine in the public domain. MS and HRMS are crucial for determining the molecular weight and confirming the elemental composition of a newly synthesized compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
No UV-Vis spectroscopic data for 4-Methyl-2-oxo-1,2λ⁵,3-triazine could be located in the scientific literature. This analytical method is employed to study the electronic transitions within a molecule and to determine its optical properties.
X-ray Crystallography for Solid-State Molecular Architecture and Hypervalent Bonding Analysis
A search for crystallographic data did not yield any results for 4-Methyl-2-oxo-1,2λ⁵,3-triazine. X-ray crystallography would be the definitive method to determine the precise three-dimensional arrangement of atoms in the solid state and to analyze the nature of the hypervalent bonding at the λ⁵-phosphorus center.
Electrochemical Characterization for Redox Properties (e.g., Cyclic Voltammetry)
No electrochemical data, such as from cyclic voltammetry experiments, has been published for 4-Methyl-2-oxo-1,2λ⁵,3-triazine. This technique would be used to investigate the redox properties of the molecule, identifying its oxidation and reduction potentials.
Advanced Spectroscopic Techniques for Hypervalent Bond Probing (e.g., XPS)
There is no information available from advanced spectroscopic techniques such as X-ray Photoelectron Spectroscopy (XPS) for the study of hypervalent bonding in 4-Methyl-2-oxo-1,2λ⁵,3-triazine. XPS could provide valuable information on the electronic environment and oxidation states of the atoms involved in the hypervalent bond.
Computational and Theoretical Investigations of 4 Methyl 2 Oxo 1,2λ⁵,3 Triazine
Electronic Structure Theory (DFT, Ab Initio Methods) for Molecular Geometry and Stability
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, enabling the accurate prediction of molecular geometries, energies, and electronic properties. nih.gov For triazine derivatives, methods like B3LYP with basis sets such as 6-31G(d,p) are commonly employed to obtain optimized molecular structures. nih.gov These calculations are fundamental for understanding the stability of the triazine ring and the influence of substituents, such as the methyl group at the C4 position and the oxygen at the N2 position in 4-Methyl-2-oxo-1,2λ⁵,3-triazine.
The N-oxide moiety in the 1,2,3-triazine (B1214393) ring introduces a hypervalent nitrogen-oxygen bond, which significantly influences the electronic landscape of the molecule. Computational studies on related 1,2,3-triazine 1-oxides reveal that the N-O bond alters the electron density distribution across the heterocyclic system. This modification affects the molecule's reactivity, particularly its susceptibility to nucleophilic attack. nih.gov
Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insight into the molecule's electronic behavior. The energy gap between HOMO and LUMO is a critical parameter for assessing chemical reactivity and stability. nih.govscribd.com For triazine systems, the distribution of these frontier orbitals helps identify the likely centers for electrophilic and nucleophilic attack. scribd.com The introduction of the N-oxide functionality typically lowers the energy of the LUMO, enhancing the electrophilicity of the triazine ring and making it more reactive in inverse-electron-demand Diels-Alder (IEDDA) reactions.
Conformational analysis through computational methods helps to identify the most stable three-dimensional arrangements of a molecule and the energy barriers between them. For substituted triazines, rotation around single bonds connecting the ring to its substituents can lead to different conformers. mdpi.com DFT calculations can map the potential energy surface associated with these rotations, revealing the ground-state geometries and the transition states that separate them. mdpi.com
In a study of amino-substituted 1,3,5-triazines, DFT calculations were used to explore the ground-state energy landscapes. mdpi.com The results showed that the molecules could exist as a mixture of conformers, with rotational barriers ranging from 11.7 to 14.7 kcal/mol. mdpi.com A similar approach applied to 4-Methyl-2-oxo-1,2λ⁵,3-triazine would elucidate the rotational barrier of the C4-methyl group and any potential puckering of the triazine ring, providing a complete picture of its conformational dynamics.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for mapping the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine the most likely mechanism and understand the factors that control reaction rates and selectivity.
The inverse-electron-demand Diels-Alder (IEDDA) reaction is a characteristic transformation of electron-deficient heterocycles like triazines. nih.gov Computational studies on the reaction between 1,2,3-triazines and amidines have shown that the mechanism is not a concerted or stepwise Diels-Alder reaction. escholarship.org Instead, it proceeds through an addition/N₂ elimination/cyclization pathway. escholarship.org The rate-limiting step in this process is the initial nucleophilic attack of the amidine on the C4 position of the triazine. escholarship.org
In a stepwise Diels-Alder pathway calculated for the reaction of a 1,2,3-triazine with an amidine, the initial nucleophilic attack at C4 had a free energy barrier of 17.2 kcal/mol, leading to a zwitterionic intermediate. escholarship.org However, the subsequent step to form the second bond was highly unfavorable, with a transition state energy of 35.6 kcal/mol relative to the starting materials. escholarship.org This high barrier makes the concerted Diels-Alder pathway less likely than the stepwise nucleophilic addition mechanism. escholarship.org
The presence of the N-oxide group in triazine systems significantly influences the regioselectivity of nucleophilic additions. Computational studies on 1,2,3-triazine 1-oxides have been performed to understand the preferred sites of attack. nih.gov These studies differentiate between addition at the C4 and C6 positions of the triazine ring. nih.gov
For instance, the selective addition of methoxide (B1231860) to the C4 position of a 1,2,3-triazine 1-oxide was corroborated by computational analysis. nih.gov The calculations revealed a lower energy barrier for the C4 pathway compared to the C6 pathway. nih.gov
| Reaction Pathway | Transition State | Relative Free Energy Barrier (kcal/mol) |
|---|---|---|
| Attack at C4 | TS5-C4 | -5.9 |
| Attack at C6 | TS6-C6 | -4.4 |
The data indicates a preference for nucleophilic attack at the C4 position by 1.5 kcal/mol, aligning with experimental observations. nih.gov These computational models clarify the roles of steric and electronic factors in determining the outcomes of reactions with different nucleophiles. nih.gov
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and electronic transitions (UV-Vis spectra). Time-dependent DFT (TD-DFT) is a common method for studying optoelectronic properties and absorption spectra. nih.gov
The correlation between predicted and experimental spectra serves as a crucial validation for both the computational model and the experimental structure determination. For newly synthesized compounds, structural elucidation is often confirmed through techniques like IR, ¹H NMR, ¹³C NMR, and mass spectrometry. elifesciences.org Computational predictions of these spectra can aid in the assignment of signals and confirm the proposed molecular framework. For example, calculated IR frequencies can be compared to experimental spectra to identify characteristic peaks, such as the C=N stretching vibrations common in triazine rings. nih.gov Similarly, predicted ¹H and ¹³C NMR chemical shifts can be correlated with experimental data to verify the chemical environment of each atom in the molecule.
Theoretical UV-Vis Absorption Spectra
Theoretical calculations of Ultraviolet-Visible (UV-Vis) absorption spectra are crucial for understanding the electronic transitions within a molecule. These studies are typically performed using Time-Dependent Density Functional Theory (TD-DFT), a quantum chemical method that can predict the excitation energies and oscillator strengths of electronic transitions. nih.govsci-hub.se For a given compound, this method allows for the simulation of its UV-Vis spectrum, which can then be compared with experimental data to validate the computational model. nih.gov
The calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity, which are related to the energy difference between the ground state and various excited states. Analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in characterizing the nature of these transitions (e.g., n → π* or π → π*). For triazine derivatives, these calculations can elucidate how different substituents affect the electronic structure and the resulting absorption spectra. nih.govd-nb.info
Table 1: Hypothetical Theoretical UV-Vis Absorption Data for 4-Methyl-2-oxo-1,2λ⁵,3-triazine (Note: The following data is illustrative and not based on actual computational results.)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | N/A | N/A | HOMO → LUMO |
| S₀ → S₂ | N/A | N/A | HOMO-1 → LUMO |
Vibrational Frequency Calculations
Vibrational frequency calculations, typically performed using Density Functional Theory (DFT), are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the frequencies of the fundamental vibrational modes of the molecule in its optimized geometric structure. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds.
The results of these calculations are valuable for several reasons. They can be used to confirm that a calculated molecular structure corresponds to a true energy minimum (i.e., no imaginary frequencies). Furthermore, the predicted vibrational spectra can be compared with experimental IR and Raman data to aid in the structural characterization of the compound. For new or uncharacterized molecules like many triazine derivatives, theoretical vibrational analysis provides insight into the bonding and structural dynamics. nih.gov
Table 2: Hypothetical Calculated Vibrational Frequencies for 4-Methyl-2-oxo-1,2λ⁵,3-triazine (Note: The following data is illustrative and not based on actual computational results.)
| Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |
|---|---|---|---|
| ν₁ | N/A | N/A | C=O stretch |
| ν₂ | N/A | N/A | C-N stretch (ring) |
| ν₃ | N/A | N/A | C-H stretch (methyl) |
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a molecule like 4-Methyl-2-oxo-1,2λ⁵,3-triazine, MD simulations can provide detailed information about its conformational flexibility, showing how the molecule changes its shape in different environments (e.g., in a solvent or interacting with a biological target).
These simulations can reveal stable and transient conformations, the dynamics of the triazine ring and its substituents, and the nature of intermolecular interactions, such as hydrogen bonding with solvent molecules. By analyzing the trajectory of the simulation, researchers can understand how the molecule behaves at an atomic level, which is crucial for predicting its properties and reactivity in complex systems. nih.govnih.gov
Quantitative Structure-Reactivity Relationships and Cheminformatics Approaches
Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Activity Relationship (QSAR) studies are cheminformatics approaches used to correlate the chemical structure of a series of compounds with their reactivity or biological activity. jocpr.comnih.gov These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and then using statistical methods to find a mathematical equation that relates these descriptors to an observed property. nih.gov
For a class of compounds like triazines, a QSRR model could predict their reaction rates, while a QSAR model could predict their inhibitory activity against a specific enzyme. nih.govnih.gov These models are valuable tools in computational chemistry and drug design, as they can be used to predict the properties of new, unsynthesized molecules and to guide the design of compounds with desired characteristics. The development of a reliable QSAR/QSRR model requires a dataset of compounds with known activities and a robust set of calculated molecular descriptors. jocpr.com
Table of Compounds
| Compound Name |
|---|
Emerging Research Applications of 4 Methyl 2 Oxo 1,2λ⁵,3 Triazine and Its Derivatives
Application in Advanced Materials Science and Engineering
While triazine compounds, particularly the 1,3,5-triazine (B166579) isomer, are recognized for their utility in materials science, the specific applications for 1,2,3-triazine (B1214393) derivatives are less documented but represent an emerging area of investigation.
Design of Organic Optoelectronic Devices and Semiconductors
Triazine-based compounds are noted for their potential in optoelectronic applications due to their electron-deficient nature, which is beneficial for creating electron-transporting materials. alfa-chemistry.commdpi.com The incorporation of a triazine unit into a molecular framework can enhance both electron injection and transport properties, as well as improve thermal stability. alfa-chemistry.com These characteristics are crucial for the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). alfa-chemistry.commdpi.com While much of the existing research focuses on 1,3,5-triazine derivatives for these applications, the unique electronic properties of the 1,2,3-triazine scaffold present an opportunity for designing novel organic semiconductors and light-emitting materials. alfa-chemistry.comrsc.orgst-andrews.ac.uk
Development of Supramolecular Assemblies and Dendrimers
The 1,3,5-triazine scaffold is a well-established building block in supramolecular chemistry, used to construct complex architectures like dendrimers and oligomers through molecular recognition and self-assembly processes. nih.govrsc.org These assemblies are often driven by hydrogen-bonding interactions. rsc.org Dendrimers based on 1,3,5-triazines have been explored for applications in medicine and advanced materials. nih.gov Although less explored, 1,2,3-triazine derivatives also offer potential for creating novel supramolecular structures. For instance, recent work has shown the synthesis of dendrimers through hydrogen bonding between a triazine moiety and peripheral dendrons containing carbazole-based groups, which exhibit liquid crystal and unique photophysical properties. rsc.org The development of such structures based on the 1,2,3-triazine core could lead to new materials with tailored functionalities. rsc.orgnih.govmdpi.com
Role in Catalysis and Organocatalysis Research
The application of triazine derivatives in catalysis is a growing field of interest. While many studies have focused on 1,2,4-triazine (B1199460) and 1,3,5-triazine scaffolds, the potential of 1,2,3-triazine derivatives is beginning to be explored. For example, conjugated microporous polymers containing 1,2,3-triazole and pyridine (B92270) units, synthesized via click chemistry, have been shown to coordinate with transition metals to create polymer-metal complexes. acs.org These complexes exhibit dual catalytic capabilities, such as in photoredox metal catalysis. acs.org Furthermore, certain 3-alkyl-1,2,4-triazine derivatives have been identified as effective platforms for organocatalytic enantioselective reactions, highlighting the potential for triazine isomers to act as versatile molecular platforms in constructing valuable heterocyclic compounds. acs.org
Applications in Chemical Biology and Bioconjugation Methodologies
The most significant recent advancements involving 1,2,3-triazine derivatives have been in the realm of chemical biology and bioconjugation. These compounds have emerged as powerful tools for the precise modification of biomolecules.
Bioorthogonal Chemistry and Fast Click Ligation
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The 1,2,3-triazine scaffold has recently been employed in this context for the first time for biomolecular-specific modification in physiological solutions. researchgate.netnih.govsemanticscholar.org A novel strategy utilizes multifunctional 5-substituted 1,2,3-triazine derivatives, which combine precision modification with biorthogonality. nih.gov This approach allows for the one-pot, dual-orthogonal functionalization of biomolecules by leveraging an aldehyde group that is generated simultaneously during the reaction. rsc.orgnih.gov This represents a significant advancement, as it expands the toolbox of bioorthogonal reactions available for studying biomolecules in real-time within their native environments. nih.govresearchgate.netnih.gov While inverse electron-demand Diels-Alder (IEDDA) reactions are a cornerstone of bioorthogonal chemistry, often employing tetrazines, the unique reactivity of 1,2,3-triazines offers a new avenue for selective ligations. nih.govnih.gov
Cysteine-Specific Modification of Peptides and Proteins as Chemical Tools
A groundbreaking application of 5-substituted 1,2,3-triazine derivatives is in the multifaceted bioconjugation of peptides and proteins specifically at cysteine residues. nih.govsemanticscholar.org Cysteine is an attractive target for modification due to its low abundance and high nucleophilicity. nih.govsemanticscholar.org This new method establishes a comprehensive platform for cysteine-selective modifications, opening new possibilities for peptide-based drug development and protein bioconjugation. researchgate.netnih.gov
The reaction is highly versatile, allowing for the conjugation of diverse functional groups to peptides and proteins. researchgate.netsemanticscholar.org Furthermore, the use of bi-triazines enables peptide cyclization and dimerization. nih.govsemanticscholar.org Stability experiments have also indicated the potential for reversible peptide modification, which could be useful for targeted delivery of bioactive peptides. researchgate.netnih.gov This platform provides a robust method for late-stage functionalization and secondary labeling of peptides and proteins. researchgate.netnih.gov
Table 1: Modification of Cysteine-Containing Peptides with Functionalized 1,2,3-Triazines Reaction conditions: peptide (25 mm), 1,2,3‐triazine (1.2 equiv) in HEPES buffer (0.2 m, pH 7.4, 10% v/v CH3CN) at room temperature for 1–2 h. Data sourced from a study on multifaceted bioconjugation. researchgate.net
| Entry | Peptide Substrate | 1,2,3-Triazine Reagent | Product | Isolated Yield (%) | Purity (%) |
| 1 | Ac-CK-NH2 | Reagent A | Product 1 | 86 | >99 |
| 2 | Ac-CL-NH2 | Reagent A | Product 2 | 85 | >99 |
| 3 | Ac-CF-NH2 | Reagent A | Product 3 | 82 | >99 |
| 4 | Ac-CW-NH2 | Reagent A | Product 4 | 80 | >99 |
| 5 | Ac-CA-NH2 | Reagent A | Product 5 | 88 | >99 |
| 6 | Ac-CG-NH2 | Reagent A | Product 6 | 89 | >99 |
| 7 | Ac-C(Acm)K-NH2 | Reagent A | No Reaction | - | - |
| 8 | Octreotide | Reagent A | Product 8 | 75 | 98 |
| 9 | GLP-1 (7-37) | Reagent A | Product 9 | 72 | 96 |
Table 2: Multifaceted Bioconjugation and Secondary Labeling This table illustrates the versatility of the 1,2,3-triazine platform for secondary modifications. Data sourced from a study on multifaceted bioconjugation. researchgate.net
| Reaction Type | Initial Product | Secondary Reagent/Process | Final Product | Isolated Yield (%) | Purity (%) |
| Secondary Labeling | Product A | Ketone-hydroxylamine condensation | Labeled Product A' | 85 | >99 |
| Secondary Labeling | Product B | Tetrazine ligation | Labeled Product B' | 82 | >99 |
| One-pot Triple Functionalization | Peptide X | 1,2,3-Triazine and two other orthogonal reagents | Triply-functionalized Peptide X | 65 | 95 |
| Peptide Cyclization | Linear Peptide Y | Bi-triazine reagent | Cyclic Peptide Y | 78 | 97 |
| Peptide Dimerization | Monomeric Peptide Z | Bi-triazine reagent | Dimeric Peptide Z | 72 | 96 |
Peptide Cyclization and Dimerization Strategies for Chemical Probes
The precise modification of peptides is a cornerstone of drug discovery and the development of sophisticated chemical probes. Derivatives of 1,2,3-triazine have recently been identified as versatile reagents for the multifaceted bioconjugation of peptides and proteins, particularly through cysteine-specific modification. This approach represents the first instance of using 1,2,3-triazines for biomolecular-specific modification in a physiological setting.
The inherent electrophilicity of the 1,2,3-triazine ring allows it to react selectively with the thiol group of cysteine residues in peptides. This reaction is not only efficient but also generates a reactive aldehyde group simultaneously, which can be used for subsequent orthogonal functionalization, enabling the attachment of multiple labels or functional units in a single step.
A significant advancement in this area is the use of bi-triazine compounds to facilitate peptide cyclization and dimerization. These strategies are crucial for constraining peptide conformations to enhance their biological activity, stability, and receptor-binding affinity.
Peptide Cyclization: Intramolecular reactions are achieved by designing peptides containing two cysteine residues that can react with a single bi-triazine molecule. This forms a stable macrocycle, effectively "stapling" the peptide into a desired conformation.
Peptide Dimerization: Both homodimerization (linking two identical peptides) and heterodimerization (linking two different peptides) can be achieved. This is accomplished by reacting cysteine-containing peptides with a bi-triazine linker, which serves as a bridge between the two peptide units.
These cyclization and dimerization techniques are instrumental in creating novel chemical probes. By incorporating functionalities such as fluorophores, affinity tags, or drug molecules into the triazine scaffold or the peptide sequence, researchers can develop sophisticated tools for molecular imaging, target identification, and studying biological processes. The stability of these bi-triazine linkages has also been examined, revealing potential for reversible peptide modifications, which could open new avenues for dynamic biological studies.
Table 1: Applications of 1,2,3-Triazine Derivatives in Peptide Modification
| Application | Strategy | Key Feature | Potential Outcome |
| Peptide Cyclization | Intramolecular reaction with a bi-triazine linker | Constrains peptide conformation | Enhanced stability and bioactivity |
| Homodimerization | Intermolecular reaction of two identical peptides with a bi-triazine linker | Creates bivalent probes or drugs | Increased avidity for targets |
| Heterodimerization | Intermolecular reaction of two different peptides with a bi-triazine linker | Generates bifunctional molecules | Proximity-induced studies, targeted drug delivery |
| Dual-Labeling | Cysteine-specific reaction generating a reactive aldehyde | Allows for one-pot, dual-orthogonal functionalization | Development of complex, multifunctional chemical probes |
Utilization as Advanced Synthetic Intermediates for Complex Molecule Construction
The unique reactivity of the 1,2,3-triazine ring system makes it a valuable synthetic intermediate for the construction of other complex heterocyclic molecules. Its electron-deficient nature allows it to participate readily in inverse electron-demand Diels-Alder (IEDDA) reactions. In these reactions, the triazine acts as the diene component, reacting with electron-rich dienophiles.
A key feature of these cycloaddition reactions is the subsequent loss of a molecule of dinitrogen (N₂) in a retro-Diels-Alder step. This N₂ extrusion is a powerful thermodynamic driving force for the reaction, leading to the formation of a new, stable aromatic ring. This "cycloaddition-N₂ elimination" sequence effectively transforms the 1,2,3-triazine into a different heterocyclic system, making it a useful synthon.
For instance, the reaction of 1,2,3-triazine derivatives with various electron-rich partners can yield highly substituted pyridines and pyrimidines, which are core structures in many pharmaceuticals and biologically active compounds.
Synthesis of Pyridines: Reaction with ynamines or enamines provides a route to substituted pyridines. The regioselectivity of the cycloaddition can often be controlled by the substitution pattern on the triazine ring.
Synthesis of Pyrimidines: Reaction with amidines is a robust method for synthesizing 2,5-disubstituted pyrimidines in excellent yields.
The ability to pre-functionalize the 1,2,3-triazine ring at various positions allows for the controlled introduction of substituents into the final pyridine or pyrimidine (B1678525) product. This makes 1,2,3-triazines versatile building blocks for creating libraries of complex heterocyclic compounds for drug discovery and materials science. Although the reactivity of the specific "4-Methyl-2-oxo-1,2λ⁵,3-triazine" in these transformations is not extensively documented, the fundamental reactivity of the 1,2,3-triazine core suggests its potential as a precursor to functionalized oxo-pyridines or oxo-pyrimidines.
Table 2: 1,2,3-Triazines as Intermediates in Heterocyclic Synthesis
| Reaction Type | Reactant Partner | Resulting Heterocycle | Significance |
| IEDDA Cycloaddition | Ynamines | Polysubstituted Pyridines | Access to a key pharmacophore |
| IEDDA Cycloaddition | Enamines | Polysubstituted Pyridines | Versatile route to functionalized pyridines |
| IEDDA Cycloaddition | Amidines | 2,5-Disubstituted Pyrimidines | Efficient synthesis of another critical pharmacophore |
Novel Agrochemical Research Applications and Mechanistic Studies
While the 1,3,5-triazine (s-triazine) and 1,2,4-triazine isomers are foundational scaffolds for a wide range of commercial herbicides, the agrochemical applications of the 1,2,3-triazine isomer are not well-established in the current literature. The vast majority of research and development in triazine-based agrochemicals has focused on the symmetrical (1,3,5) and asymmetrical (1,2,4) isomers.
The primary mechanism of action for the most common s-triazine herbicides, such as atrazine (B1667683) and simazine, is the inhibition of photosynthesis at the photosystem II (PSII) complex. These herbicides bind to the D1 protein of the PSII complex, blocking electron transport and ultimately leading to weed death.
The lack of significant research into 1,2,3-triazines as agrochemicals may be due to several factors, including:
Synthetic Accessibility: Historically, the synthesis of the 1,2,3-triazine ring was considered more challenging and less versatile compared to the straightforward trimerization of nitriles that yields s-triazines.
Stability: The 1,2,3-triazine nucleus is generally the least stable of the three triazine isomers, which could be a disadvantage for developing a persistent agrochemical.
Structural and Electronic Differences: The arrangement of nitrogen atoms in the 1,2,3-isomer results in a different electronic distribution and molecular shape compared to its herbicidally active counterparts. These differences may preclude it from effectively binding to the D1 protein or other established agrochemical targets.
Despite the current absence of commercialized 1,2,3-triazine-based agrochemicals, the unique reactivity of this scaffold could offer potential for novel applications. For example, its ability to act as a precursor to other heterocycles (as discussed in section 6.4) could be exploited in the synthesis of new agrochemical entities. Furthermore, as the search for novel modes of action is a critical goal in agrochemical research to combat herbicide resistance, unexplored scaffolds like 1,2,3-triazines could, in principle, offer new starting points for discovery programs. However, any such applications remain speculative and would require significant foundational research to establish their viability and mechanistic pathways.
Table 3: Comparison of Triazine Isomers in Agrochemical Context
| Isomer | Common Agrochemical Role | Primary Mechanism of Action (Herbicides) | Status of 4-Methyl-2-oxo-1,2λ⁵,3-triazine Derivatives |
| 1,3,5-Triazine (s-Triazine) | Herbicides (e.g., Atrazine, Simazine) | Inhibition of Photosystem II (PSII) | No established agrochemical role |
| 1,2,4-Triazine | Herbicides (e.g., Metribuzin) | Inhibition of Photosystem II (PSII) | No established agrochemical role |
| 1,2,3-Triazine | No established major role | Not applicable | No established agrochemical role; potential as a synthetic intermediate for new active ingredients is speculative. |
Future Directions and Challenges in 1,2λ⁵,3 Triazine Research
Exploration of Novel Synthetic Routes to Complex 1,2λ⁵,3-Triazine Architectures
The development of robust and versatile synthetic methodologies is paramount for the advancement of 1,2λ⁵,3-triazine chemistry. Future research will likely focus on creating more complex and functionally diverse architectures. Current synthetic strategies for triazine rings often involve cyclization reactions, but accessing the hypervalent λ⁵ state and incorporating varied substituents remains a significant hurdle.
Key areas for exploration include:
Microwave-Assisted and Sonochemical Methods: Green chemistry approaches, such as microwave-assisted synthesis and sonochemistry, could offer rapid and efficient routes to 1,2λ⁵,3-triazine derivatives. nih.govmdpi.com These techniques have the potential to reduce reaction times, improve yields, and minimize the use of hazardous solvents. nih.govmdpi.com
Multi-component Reactions: Designing one-pot, multi-component reactions would enable the assembly of complex triazine structures from simple starting materials in a single step, enhancing synthetic efficiency.
Post-functionalization Strategies: Developing methods for the selective modification of a pre-formed 1,2λ⁵,3-triazine core is crucial for creating libraries of compounds with diverse properties. This could involve leveraging the reactivity of substituents on the triazine ring.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, cleaner reactions. | Scale-up limitations, specialized equipment. |
| Sonochemistry | Enhanced reaction rates, applicability in aqueous media. nih.gov | Control over reaction pathways, equipment specificity. |
| Multi-component Reactions | High atom economy, operational simplicity, diversity generation. | Optimization of reaction conditions for multiple components. |
| Post-functionalization | Access to diverse derivatives from a common intermediate. | Selectivity and control of reactivity on the heterocyclic core. |
Deeper Understanding of Hypervalent Bonding and its Impact on Reactivity Profiles
The defining feature of 1,2λ⁵,3-triazines is the hypervalent phosphorus or a related pnictogen atom, which significantly influences the molecule's geometry, stability, and chemical behavior. A thorough understanding of the bonding in these systems is critical for predicting and controlling their reactivity. Future investigations will need to combine experimental and theoretical approaches to elucidate the nature of the hypervalent bond. This includes studying bond lengths, angles, and electron density distribution to understand how substituents on the triazine ring modulate the electronic structure and subsequent reactivity.
Integration of Advanced Characterization Techniques for Dynamic Processes
Characterizing the structure and dynamics of 1,2λ⁵,3-triazine derivatives requires a suite of advanced analytical techniques. While standard methods like NMR spectroscopy, mass spectrometry, and FT-IR are essential for confirming molecular structures, more sophisticated techniques will be needed to study dynamic processes and transient intermediates. ekb.eg Time-resolved spectroscopy and advanced mass spectrometry techniques could provide insights into reaction mechanisms and the behavior of these molecules in different environments. Single-crystal X-ray diffraction will remain a cornerstone for unambiguously determining the three-dimensional structure and understanding the intricacies of hypervalent bonding. nih.gov
Expansion into Novel Material and Biological Tool Applications based on Specific Reactivity
The unique electronic properties and reactivity of 1,2λ⁵,3-triazines make them promising candidates for a range of applications. mdpi.com The electron-deficient nature of the triazine ring suggests potential uses in organic electronics as electron-transporting materials. mdpi.com Furthermore, their distinct reactivity could be harnessed in the development of novel probes for bioorthogonal chemistry, allowing for the specific labeling and tracking of biomolecules in living systems. The broad spectrum of biological activities exhibited by other triazine isomers, including anticancer, antiviral, and antibacterial properties, provides a strong rationale for exploring the biomedical potential of 1,2λ⁵,3-triazines. mdpi.comnih.govnih.govnih.gov
| Application Area | Rationale | Potential Impact |
| Organic Electronics | Electron-deficient π-system suitable for electron transport. mdpi.com | Development of new materials for OLEDs and organic solar cells. mdpi.com |
| Bioorthogonal Chemistry | Unique reactivity for selective chemical transformations in biological systems. | Creation of novel tools for chemical biology and drug delivery. |
| Medicinal Chemistry | Proven biological activity of other triazine scaffolds. nih.govnih.gov | Discovery of new therapeutic agents with novel mechanisms of action. nih.govnih.gov |
Advanced Computational Design and Prediction for Tailored Properties of 1,2λ⁵,3-Triazines
Computational chemistry is poised to play a pivotal role in accelerating the development of 1,2λ⁵,3-triazines with desired properties. rsc.org Density functional theory (DFT) and other quantum mechanical methods can be employed to predict molecular structures, electronic properties, and reactivity. rsc.org This predictive power allows for the in silico design of novel 1,2λ⁵,3-triazine architectures with tailored characteristics for specific applications, be it in materials science or as biological probes. rsc.orgrsc.org By screening virtual libraries of compounds, computational approaches can guide synthetic efforts towards the most promising candidates, saving significant time and resources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
